Product packaging for (R)-2-(3,5-Dichlorophenyl)pyrrolidine(Cat. No.:)

(R)-2-(3,5-Dichlorophenyl)pyrrolidine

Cat. No.: B12848195
M. Wt: 216.10 g/mol
InChI Key: RGJUGOHYPAYSDI-SNVBAGLBSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous and privileged scaffold in modern chemical research. nih.gov Its prevalence stems from its presence in a vast array of natural products, including many alkaloids, and its central role in numerous FDA-approved pharmaceuticals. nih.govnih.gov The significance of chiral pyrrolidine scaffolds, in particular, can be attributed to several key factors:

Stereochemical Control: The pyrrolidine ring can possess multiple stereogenic centers, allowing for the creation of a diverse range of stereoisomers. nih.gov This is crucial in drug discovery, as the biological activity of a molecule is often highly dependent on its three-dimensional structure. The use of enantiomerically pure pyrrolidine building blocks enables chemists to synthesize target molecules with a specific, desired stereochemistry, which is a critical requirement from regulatory bodies like the FDA.

Structural Versatility: The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can be strategically functionalized at various positions. This allows for the precise orientation of substituents in space, facilitating optimal interactions with biological targets such as enzymes and receptors. mdpi.com

Catalytic Applications: Chiral pyrrolidine derivatives, most notably those derived from the amino acid proline, are foundational to the field of organocatalysis. nih.govmdpi.com They are highly effective in promoting a wide range of asymmetric transformations, enabling the enantioselective synthesis of complex molecules without the need for transition metals. mdpi.com These catalysts are valued for their stability, low toxicity, and operational simplicity.

Medicinal Chemistry Relevance: The pyrrolidine motif is a key component of many biologically active compounds. Its incorporation into a molecule can influence properties such as solubility, lipophilicity, and metabolic stability, thereby improving its drug-like characteristics. nih.gov

The table below summarizes the key attributes of chiral pyrrolidine scaffolds.

AttributeSignificance in Chemical Research
Defined Stereochemistry Enables the synthesis of single enantiomers, crucial for pharmacological activity and regulatory approval.
Three-Dimensional Structure Provides a rigid scaffold for the precise spatial arrangement of functional groups, enhancing binding to biological targets.
Catalytic Activity Forms the basis of powerful organocatalysts for asymmetric synthesis, offering a green and efficient alternative to metal catalysts.
Bioactive Moiety Frequently found in natural products and pharmaceuticals, often contributing to favorable pharmacokinetic properties.

Rationale for Investigating (R)-2-(3,5-Dichlorophenyl)pyrrolidine as a Key Chiral Building Block

The specific focus on this compound as a chiral building block is driven by the strategic combination of its constituent parts: the chiral pyrrolidine ring and the 3,5-dichlorophenyl substituent. This unique structure provides a compelling rationale for its use in advanced organic synthesis.

The incorporation of an aryl group at the 2-position of the pyrrolidine ring is a common strategy for creating valuable intermediates in drug discovery and materials science. The synthesis of 2,5-diarylpyrrolidines, for instance, has been shown to be a modular and efficient process. nih.gov The presence of the phenyl ring introduces steric bulk and the potential for pi-stacking interactions, which can be critical for molecular recognition and binding affinity.

The specific substitution pattern of the dichlorophenyl group in this compound is of particular importance. The two chlorine atoms exert a strong electron-withdrawing effect, which can significantly influence the reactivity of both the phenyl ring and the pyrrolidine nitrogen. This electronic modification can be exploited in various chemical transformations. Furthermore, the presence of halogen atoms provides handles for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the construction of more complex molecules. nih.gov

The "R" stereochemistry at the 2-position is a defining feature of this building block. The ability to introduce a specific enantiomer is paramount in asymmetric synthesis, ensuring that the final product possesses the desired biological activity and avoids potential off-target effects from other stereoisomers. The use of enantiopure starting materials like this compound simplifies the synthetic route to complex chiral targets and is often more efficient than chiral resolution at a later stage. rsc.org

The utility of such substituted pyrrolidines is evident in their application as organocatalysts and as key fragments in the synthesis of larger, biologically active molecules. For example, derivatives of 2-arylpyrrolidines have been employed in asymmetric Michael additions and other carbon-carbon bond-forming reactions. rsc.org The combination of the chiral pyrrolidine scaffold with the electronically and sterically defined dichlorophenyl group makes this compound a versatile and highly valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and beyond. The properties of this specific building block are summarized in the table below.

FeatureRationale for Investigation
(R)-Pyrrolidine Core Provides a predefined stereocenter, crucial for asymmetric synthesis and biological activity.
3,5-Dichlorophenyl Group Modifies the electronic properties of the molecule and offers sites for further functionalization via cross-coupling reactions.
Steric Hindrance The bulky aryl group can influence the selectivity of reactions at or near the pyrrolidine ring.
Versatility Can be used as a precursor for catalysts or incorporated as a key structural motif in larger, complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2N B12848195 (R)-2-(3,5-Dichlorophenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(2R)-2-(3,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1

InChI Key

RGJUGOHYPAYSDI-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 3,5 Dichlorophenyl Pyrrolidine

Enantioselective Approaches to Pyrrolidine (B122466) Ring Formation

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern medicinal and organic chemistry. The pyrrolidine scaffold is a key structural motif in numerous pharmaceuticals and natural products, making the development of methods to control its stereochemistry a critical area of research. scilit.com Enantioselective strategies are designed to produce one enantiomer of a chiral compound in excess over the other, a crucial requirement as different enantiomers can exhibit vastly different biological activities.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis, utilizing either metal complexes or small organic molecules (organocatalysis), stands as a powerful tool for constructing chiral pyrrolidine rings. These methods introduce chirality by using a catalytic amount of a chiral agent to direct the stereochemical outcome of the reaction.

Organocatalysis has seen significant advancements, with proline and its derivatives being prominent catalysts. mdpi.com For instance, diarylprolinol silyl (B83357) ethers have been effectively used for the asymmetric functionalization of aldehydes, which can be precursors in pyrrolidine synthesis. mdpi.comrsc.org The general mechanism involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with an electrophile or nucleophile, with the catalyst controlling the facial selectivity of the attack. rsc.org Pyrrolidine-sulfonamide catalysts have also demonstrated high activity in asymmetric conjugate additions of aldehydes and ketones to nitroalkenes, a key step in building functionalized pyrrolidine precursors. rsc.org

Metal-based catalysis offers a complementary set of strategies. Palladium-catalyzed reactions, such as alkene carboamination, have been developed for the enantioselective synthesis of 2-(arylmethyl)pyrrolidines from readily available alkenylamines and aryl bromides. nih.gov Rhodium(II)-catalyzed C-H insertion reactions provide another powerful route, enabling the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. nih.gov Furthermore, catalyst-tuned hydroalkylation reactions of 3-pyrrolines using cobalt or nickel catalysts allow for the regioselective and enantioselective synthesis of C2-alkylated pyrrolidines. nih.gov

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

Catalytic SystemReaction TypeProduct TypeKey Features
Diarylprolinol Silyl EthersMichael AdditionFunctionalized AldehydesHigh enantioselectivity via enamine catalysis. rsc.org
Pyrrolidine-SulfonamideConjugate AdditionSubstituted NitroalkanesHigh activity and stereoselectivity. rsc.org
Palladium/Chiral LigandAlkene Carboamination2-(Arylmethyl)pyrrolidinesGood yields and enantioselectivities (up to 94% ee). nih.gov
Rhodium(II) ComplexesC-H InsertionC2-Symmetrical PyrrolidinesHigh enantio- and diastereocontrol. nih.gov
Cobalt/Chiral BOX LigandHydroalkylationC2-Alkylated PyrrolidinesHigh regioselectivity for C2 position. nih.gov

Biocatalytic Strategies for Chiral Pyrrolidine Generation

Biocatalysis leverages the inherent selectivity of enzymes to perform highly specific chemical transformations under mild conditions. rsc.org This approach is increasingly used for the synthesis of chiral amines, including pyrrolidines. researchgate.net

A significant breakthrough involves the directed evolution of cytochrome P450 enzymes. derpharmachemica.com Engineered variants, such as P411-PYS-5149, can catalyze the intramolecular C(sp³)-H amination of organic azides to form chiral pyrrolidine derivatives with good enantioselectivity and efficiency. acs.orgnih.gov This "new-to-nature" enzymatic reaction inserts an alkyl nitrene into a C-H bond to construct the heterocyclic ring. acs.org

Another prominent biocatalytic route employs transaminases (TAs). These enzymes can be used in a transaminase-triggered cyclization of ω-chloroketones. rsc.org By selecting either an (R)-selective or (S)-selective transaminase, both enantiomers of 2-substituted pyrrolidines can be synthesized with excellent enantiomeric excess (ee), often exceeding 99.5%. rsc.org This method has been successfully applied to synthesize compounds like (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. rsc.org Imine reductases (IREDs) also represent a powerful tool for generating chiral 2-aryl-substituted pyrrolidines via the reduction of cyclic imines, typically achieving very high enantioselectivity. derpharmachemica.com

Table 2: Biocatalytic Methods for Chiral Pyrrolidine Synthesis

Enzyme ClassReaction TypeSubstrateKey Advantages
Engineered Cytochrome P411Intramolecular C-H AminationOrganic AzidesBuilds pyrrolidine ring via nitrene insertion; good enantioselectivity. researchgate.netacs.org
Transaminases (TAs)Reductive Amination / Cyclizationω-ChloroketonesAccess to both (R) and (S) enantiomers with >99% ee. rsc.org
Imine Reductases (IREDs)Asymmetric Imine ReductionCyclic IminesExcellent enantioselectivity for 2-aryl-pyrrolidines. derpharmachemica.com

Multi-Component Reactions (MCRs) for Pyrrolidine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single pot to form a product that contains portions of all the initial reactants. nih.govnih.gov This strategy is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity and complexity.

The [3+2] dipolar cycloaddition of azomethine ylides is a powerful MCR for the direct construction of the pyrrolidine ring system, allowing for the controlled formation of multiple new stereocenters. Nonstabilized azomethine ylides can be generated in situ from the condensation of an aldehyde and an amine, which then react with a dipolarophile (an alkene) to yield highly substituted pyrrolidines. This approach has been used to create complex spirooxindole-pyrrolidine scaffolds with high diastereoselectivity. These reactions are often considered "pot, atom, and step economy" (PASE) processes, producing minimal waste. The convergence and diversity offered by MCRs make them a valuable tool for building libraries of pyrrolidine-based compounds for medicinal chemistry applications. nih.gov

Ring-Closing Enyne Metathesis in Chiral Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of various cyclic compounds. A specific variant, the ring-closing enyne metathesis (RCEM), is particularly useful for synthesizing pyrrolidine derivatives. nih.govrsc.org This reaction utilizes ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts, to cyclize acyclic enyne precursors into 1,3-diene-containing pyrrolidines. nih.gov

The process is highly atom-economical and can be performed under mild conditions. A key advantage is its tolerance of various functional groups, including basic or nucleophilic nitrogen atoms within the enyne substrate, allowing for the direct synthesis of pyrrolidine derivatives in good yields without the need for protecting groups. The reaction proceeds smoothly, often without requiring ethylene (B1197577) gas, making the procedure experimentally convenient. nih.gov The resulting conjugated diene moiety in the product can be used for further functionalization, for example, in Diels-Alder reactions to form more complex polycyclic structures. rsc.org

Targeted Synthesis of (R)-2-(3,5-Dichlorophenyl)pyrrolidine and its Stereoisomers

The synthesis of a specific target molecule like this compound requires precise control over both the placement of substituents on the pyrrolidine ring (regioselectivity) and their spatial orientation (stereoselectivity).

Regioselective and Diastereoselective Control in Synthesis

Achieving the synthesis of this compound involves strategies that ensure the dichlorophenyl group is installed exclusively at the C2 position and that the desired (R)-enantiomer is produced.

Regioselective Control: The introduction of the 3,5-dichlorophenyl group at the C2 position is typically achieved by starting with a linear precursor where the aryl group is already positioned correctly for cyclization. For example, in a biocatalytic approach using transaminases, the starting material would be a 1-(3,5-dichlorophenyl)-5-chloropentan-2-one. The enzyme would selectively aminate the ketone at the C2 position, which then undergoes spontaneous intramolecular cyclization via nucleophilic attack of the newly formed amine on the terminal alkyl chloride, ensuring the formation of a 2-aryl-pyrrolidine. rsc.org Similarly, in metal-catalyzed reactions like palladium-catalyzed carboamination, the regioselectivity is dictated by the starting materials, typically an N-protected pent-4-enylamine and a 1-bromo-3,5-dichlorobenzene, which couple to form the 2-substituted product. nih.gov

Diastereoselective and Enantioselective Control: Establishing the (R)-stereocenter is the most critical challenge.

Biocatalytic Approach: As demonstrated in the synthesis of analogous 2-aryl pyrrolidines, the use of an (R)-selective transaminase, such as ATA-117-Rd6, can directly produce the (R)-enantiomer from the corresponding ω-chloroketone with exceptionally high enantiomeric excess (>99.5% ee). rsc.org This method provides direct access to the desired stereoisomer without the need for chiral auxiliaries or resolution steps.

Asymmetric Catalysis: In asymmetric catalysis, a chiral ligand or catalyst directs the enantioselectivity. For a palladium-catalyzed carboamination, the choice of a chiral phosphine (B1218219) ligand is crucial for inducing asymmetry. nih.gov For the synthesis of quaternary pyrrolidine-2,3-diones, a three-component cyclization followed by a Claisen rearrangement has been shown to be exquisitely diastereoselective, providing access to densely functionalized scaffolds. While not directly applied to the target molecule, these principles of using chiral catalysts to control the stereochemical outcome of ring-forming or functionalization steps are central to achieving the desired (R)-configuration. rsc.org

By combining a regioselective reaction design with a highly enantioselective catalytic method, whether biocatalytic or chemocatalytic, the targeted synthesis of this compound can be achieved with high fidelity.

Optimization of Reaction Conditions for Enantiomeric Purity

The asymmetric synthesis of 2-arylpyrrolidines, including the (R)-enantiomer of 2-(3,5-dichlorophenyl)pyrrolidine, is a field of intensive research. The enantiomeric purity of the final product is critically dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and base.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. Pyrrolidine-based organocatalysts, in particular, have been shown to be effective in promoting various asymmetric transformations. For instance, in the context of the Henry (nitroaldol) reaction to form β-nitro alcohols, which are precursors to 2-arylpyrrolidines, the choice of a chiral pyrrolidine-based organocatalyst and the solvent system has a profound impact on the enantiomeric excess (ee) of the product. cbijournal.com Studies on a range of aromatic aldehydes have demonstrated that solvents like ethanol (B145695) can enhance the enantioselectivity compared to less polar solvents like dichloromethane (B109758) (DCM). cbijournal.com

The following interactive table summarizes the effect of different solvents on the enantiomeric excess in a model Henry reaction catalyzed by a chiral pyrrolidine derivative, illustrating the importance of solvent optimization for achieving high enantiopurity. cbijournal.com

CatalystSolventYield (%)Enantiomeric Excess (ee, %)
3b DCM5842
3b Ethanol7072
3b Methanol6568
3b THF6265
3b DCE6060
Data derived from a representative Henry reaction using a chiral pyrrolidine-based organocatalyst. cbijournal.com

Furthermore, the nature and concentration of the base used in conjunction with the catalyst can significantly influence the reaction's stereochemical outcome. In the same model Henry reaction, varying the base and its molar percentage led to substantial differences in both the yield and the enantioselectivity. cbijournal.com For example, using triethylamine (B128534) at an optimal concentration was found to be crucial for maximizing the enantiomeric excess. cbijournal.com

These findings underscore the necessity of a multi-parameter optimization approach to achieve the desired high enantiomeric purity in the synthesis of this compound and its analogues.

Scale-Up Considerations in Enantiomerically Pure Pyrrolidine Production

The transition from a laboratory-scale synthesis to industrial production of an enantiomerically pure compound like this compound presents a unique set of challenges. While a synthetic route may be efficient on a small scale, its scalability requires careful consideration of factors such as cost, safety, reactor design, and process robustness.

In the context of metal-catalyzed asymmetric synthesis, catalyst loading and turnover number are paramount. The scalability of a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) for the synthesis of a key intermediate for diazabicyclooctanone β-lactamase inhibitors has been demonstrated to be highly reproducible on a large scale, consistently yielding the product with high enantiomeric excess. nih.gov

Purification of the enantiomerically pure product on a large scale can also be a significant hurdle. Methods that are convenient in the lab, such as flash column chromatography, are often not feasible for industrial production. Therefore, developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable.

Derivatization and Functionalization Strategies for this compound

The versatility of this compound as a synthetic intermediate is greatly enhanced by the ability to selectively modify both the pyrrolidine ring and the dichlorophenyl moiety. Such derivatizations allow for the fine-tuning of the molecule's properties for various applications.

The pyrrolidine ring offers several sites for chemical modification. The secondary amine is a readily functionalizable handle for a variety of transformations.

N-Alkylation and N-Acylation: The nitrogen atom of the pyrrolidine ring can be easily alkylated or acylated to introduce a wide range of substituents. For example, N-alkylation of a 2,2-disubstituted pyrrolidine has been achieved using an alkyl bromide in the presence of a base like potassium carbonate. nih.gov This reaction provides a straightforward method for introducing new functional groups onto the nitrogen atom.

Ring-Opening: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions. For instance, reductive ring-opening of a cyclopropane (B1198618) moiety fused to a pyrrolidine has been reported, leading to a 2-(silylmethyl)pyrrolidine derivative. osaka-u.ac.jp

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring is an emerging and powerful strategy for derivatization. While not specifically reported for this compound, manganese-catalyzed ortho-C–H alkenylation has been successfully applied to 2-arylindazoles, a related heterocyclic system. nih.gov This suggests that similar strategies could potentially be employed to functionalize the C-H bonds of the pyrrolidine ring in 2-arylpyrrolidines. Furthermore, nickel-photoredox catalysis has been used for the C-H functionalization of amines with aryl halides. rsc.org

The 3,5-dichlorophenyl group provides two reactive sites for modification through cross-coupling reactions, allowing for the introduction of a diverse array of substituents. The presence of two chlorine atoms allows for selective mono- or di-functionalization under carefully controlled conditions.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. It is a versatile method for forming carbon-carbon bonds and has been used for the cross-coupling of various aryl halides, including those with multiple halogen substituents. wikipedia.orgnih.govharvard.edu The regioselectivity of the coupling can often be controlled by the electronic and steric nature of the substrates and the choice of catalyst and reaction conditions. rsc.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org It has been shown to be highly regioselective in the mono- and double-coupling of 5-substituted-1,2,3-triiodobenzene, demonstrating that selective functionalization of polyhalogenated arenes is achievable. rsc.org

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is widely used in the synthesis of pharmaceuticals and has been successfully applied to a variety of (het)aryl halides. nih.gov

The following interactive table provides examples of palladium-catalyzed cross-coupling reactions on di- or tri-halogenated benzene (B151609) derivatives, illustrating the potential for modifying the 3,5-dichlorophenyl moiety of the target compound.

Coupling ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemProduct
Suzuki-Miyaura 1-Bromo-3,5-dichlorobenzenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃3,5-Dichloro-1,1'-biphenyl
Sonogashira 1,3-Dichloro-5-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N1,3-Dichloro-5-(phenylethynyl)benzene
Buchwald-Hartwig 1-Bromo-3,5-dichlorobenzeneAnilinePd₂(dba)₃ / BINAP / NaOtBuN-(3,5-Dichlorophenyl)aniline
This table presents representative examples of cross-coupling reactions on dichlorinated benzene rings, based on established methodologies. wikipedia.orgwikipedia.orgwikipedia.org

These derivatization strategies highlight the synthetic flexibility of this compound, making it a valuable and adaptable building block for the creation of novel and complex molecules with potential biological activity.

Stereochemical Principles and Control in the Context of R 2 3,5 Dichlorophenyl Pyrrolidine

Origin and Maintenance of Chirality in Pyrrolidine (B122466) Systems

The chirality of (R)-2-(3,5-Dichlorophenyl)pyrrolidine originates from a stereogenic center at the C2 position of the pyrrolidine ring. A molecule is defined as chiral if it is non-superimposable on its mirror image. wikipedia.org This property arises from specific structural features, most commonly a carbon atom bonded to four different substituents. wikipedia.org In the case of 2-(3,5-Dichlorophenyl)pyrrolidine, the C2 carbon is attached to a hydrogen atom, the nitrogen atom within the ring, the C3 carbon of the ring, and the 3,5-dichlorophenyl group. This arrangement creates two possible enantiomers: (R) and (S), which are mirror images of each other.

The term chirality was first coined by Lord Kelvin in 1894, derived from the Greek word for hand (keir), referencing the classic example of non-superimposable mirror images. researchgate.net The concept's roots in chemistry trace back to the early 19th century with observations of optical activity by Jean-Baptiste Biot and Louis Pasteur's seminal work separating enantiomeric crystals of tartaric acid. researchgate.netchiralpedia.com

The pyrrolidine ring, a five-membered saturated heterocycle, is a common structural motif in a vast array of natural products and synthetic compounds, where its chirality is often fundamental to its biological function. mdpi.comresearchgate.net The inherent rigidity of the cyclic structure helps to maintain the stereochemical integrity of the stereocenter at the C2 position. Unlike acyclic systems that can undergo free rotation around single bonds, the ring structure restricts conformational flexibility. This ensures that once the (R) configuration is established, it is maintained under normal conditions, preventing racemization (the formation of an equal mixture of both enantiomers). The stability of this chiral center is crucial for the compound's predictable interactions in stereoselective chemical reactions and biological systems.

Chiral Induction and Recognition Mechanisms

The synthesis of a single enantiomer like this compound requires strategies that favor the formation of one mirror image over the other, a process known as chiral induction. This is a cornerstone of asymmetric synthesis. Chiral induction in pyrrolidine synthesis is often achieved by employing chiral catalysts, auxiliaries, or reagents that create a chiral environment during the reaction. For instance, pyrrolidine-based organocatalysts themselves are widely used to induce stereoselectivity. researchgate.net These catalysts often work by forming a transient covalent bond with a substrate, creating a sterically defined intermediate that directs the approach of a second reactant to one face of the molecule, leading to a specific stereochemical outcome. mdpi.com

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This principle is fundamental to both enantioselective catalysis and biological activity. The specific three-dimensional arrangement of this compound, particularly the spatial orientation of the bulky 3,5-dichlorophenyl group relative to the pyrrolidine ring, is critical for how it is "recognized" by other chiral entities, such as enzyme active sites or chiral catalysts. mdpi.com For example, a study on chiral anthranilic pyrrolidine catalysts demonstrated that stereocontrol is governed by a combination of steric hindrance from the group at the 2-position and control via hydrogen bonding. rsc.org This differential interaction is analogous to a lock-and-key mechanism, where only the correctly shaped key (enantiomer) can fit optimally into the chiral lock (receptor or catalyst).

Enantiomeric Resolution Techniques for Pyrrolidine Derivatives

When a chemical synthesis produces a racemic mixture (an equal mix of (R) and (S) enantiomers), a process of enantiomeric resolution is required to isolate the desired enantiomer. Several techniques are employed for the resolution of pyrrolidine derivatives. whiterose.ac.ukacs.org

One of the oldest but still effective methods is classical resolution , which involves reacting the racemic pyrrolidine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. acs.orgnih.gov Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization.

Enzymatic resolution is a powerful biocatalytic method that utilizes the high stereoselectivity of enzymes. acs.org For example, a lipase (B570770) can selectively acylate one enantiomer in a racemic mixture of a pyrrolidine alcohol, allowing the acylated product and the unreacted enantiomer to be separated. acs.org

Chromatographic resolution using a chiral stationary phase (CSP) is another widely used technique. The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. whiterose.ac.uk

A specific synthetic route for chiral pyrrolidine inhibitors involved resolving two enantiomers of a precursor by forming their diastereomeric ester derivatives using (S)-(−)-camphanic acid, followed by careful hydrolysis to yield the desired chiral precursor. nih.gov

Resolution TechniquePrincipleApplicability to PyrrolidinesReference
Classical Resolution Formation of separable diastereomeric salts with a chiral resolving agent.Widely used for racemic pyrrolidines containing a basic nitrogen atom. acs.org, nih.gov
Kinetic Resolution One enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted.Effective for various pyrrolidine substrates, often used in organocatalysis. whiterose.ac.uk
Enzymatic Resolution Enzymes selectively catalyze a reaction on one enantiomer.Used for pyrrolidines with suitable functional groups (e.g., alcohols, esters). acs.org, acs.org
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.A common analytical and preparative method for separating pyrrolidine enantiomers. whiterose.ac.uk
Diastereomeric Derivatization Covalent bonding to a chiral auxiliary to form separable diastereomers.Applied to precursors, such as forming camphanic esters of a pyrrolidine alcohol. nih.gov

Diastereoselective Synthesis of this compound Analogues

Diastereoselective synthesis aims to create molecules with multiple stereocenters in a specific relative orientation. To generate analogues of this compound, a second stereocenter would be introduced onto the pyrrolidine ring, for example, at the C3, C4, or C5 position. The goal is to control the synthesis to produce a specific diastereomer, such as (2R, 4R) or (2R, 4S), in favor of others.

Several powerful strategies exist for the diastereoselective synthesis of substituted pyrrolidines:

Substrate-Controlled Synthesis : This approach often uses a chiral starting material from the "chiral pool," such as L-proline or L-pyroglutamic acid, where the existing stereocenter directs the formation of a new one. acs.orgmdpi.com

Auxiliary-Controlled Synthesis : A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. A notable example is the use of chiral sulfinimines in Mannich reactions, which, after further steps including an iodocyclization, can produce highly substituted pyrrolidines stereoselectively. nih.gov

Catalyst-Controlled Synthesis : An external chiral catalyst orchestrates the formation of new stereocenters. For example, organocatalytic asymmetric Michael additions of aldehydes to nitroolefins can generate γ-nitro carbonyl compounds with high diastereoselectivity, which can then be cyclized to form 2,4-disubstituted pyrrolidines. rsc.org

Intramolecular Cyclization : Stereoselective intramolecular cyclization reactions are also effective. One study reported an improved synthesis of a (2R,4R)-2-aryl-4-hydroxypyrrolidine via the stereoselective reduction of a ketone followed by intramolecular cyclization of the resulting chiral alcohol. nih.gov

These methods allow for the creation of a diverse library of analogues with defined stereochemistry, which is crucial for studying structure-activity relationships.

Synthetic MethodKey ReactionStereocontrol ElementResulting Analogue TypeReference
Mannich/Cyclization Diastereoselective Mannich reaction and iodocyclization.Chiral sulfinimine auxiliary.2,5-Disubstituted pyrrolidines. nih.gov
Michael Addition Organocatalytic asymmetric Michael reaction.Chiral amine catalyst (e.g., a proline derivative).2,4-Disubstituted pyrrolidines. rsc.org
Intramolecular Cyclization Stereoselective reduction and intramolecular cyclization.Chiral catalyst/reagent for reduction.(2R,4R)-2-Aryl-4-hydroxypyrrolidine. nih.gov
Chiral Pool Synthesis Functionalization of readily available chiral molecules.Starting material (e.g., L-pyroglutamic acid).2,5-Disubstituted pyrrolidines. acs.org

Impact of Absolute Configuration on Chemical Reactivity and Selectivity

The absolute configuration of a chiral molecule—whether it is (R) or (S)—can have a dramatic and decisive impact on its chemical and biological properties. Since enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral entities, their differences become apparent only in a chiral environment.

In pharmacology, the different spatial arrangements of enantiomers can lead to vastly different interactions with chiral biological targets like enzymes and receptors. This can result in one enantiomer being a potent therapeutic agent while the other is inactive or even toxic. A clear example was seen in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, where a 6-(2R)-2-methylpyrrolidin-1-yl derivative was a highly potent inhibitor (cKi = 0.7 nM), whereas its (S)-enantiomer was approximately 300-fold less active (cKi = 212 nM). acs.org This demonstrates that the precise (R)-configuration was essential for optimal binding and inhibitory activity.

In the realm of organocatalysis, the absolute configuration of a pyrrolidine-based catalyst dictates the stereochemical outcome of the reaction it promotes. Using the (R)-enantiomer of a catalyst will typically produce one enantiomer of the product in excess, while using the (S)-enantiomer of the same catalyst will produce the opposite product enantiomer. mdpi.com In some cases, diastereomeric catalysts (having different configurations at multiple stereocenters) can even exhibit reversed asymmetric induction, leading to opposite enantioselectivity. mdpi.comnih.gov

The determination of the absolute configuration is therefore a critical task in stereochemistry, often accomplished using techniques like X-ray crystallography with anomalous dispersion or vibrational circular dichroism (VCD). nih.govnih.gov Ultimately, the absolute configuration of this compound is not merely a structural descriptor but a fundamental determinant of its function, reactivity, and selectivity in any chiral context.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of R 2 3,5 Dichlorophenyl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry of chiral centers. For (R)-2-(3,5-Dichlorophenyl)pyrrolidine derivatives, ¹H and ¹³C NMR are pivotal in confirming the constitution and configuration of the molecule.

In ¹H NMR spectra of 2-aryl-pyrrolidines, the proton at the C2 position of the pyrrolidine (B122466) ring, being adjacent to the stereocenter, typically appears as a multiplet. Its chemical shift and coupling constants with the neighboring protons on the pyrrolidine ring are highly dependent on the ring's conformation and the orientation of the aryl substituent. The protons of the 3,5-dichlorophenyl group exhibit a characteristic splitting pattern in the aromatic region of the spectrum. Typically, a triplet for the H4' proton and a doublet for the H2' and H6' protons are observed, with chemical shifts influenced by the electron-withdrawing nature of the chlorine atoms.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrrolidine ring carbons can help in assigning the relative stereochemistry, particularly when comparing diastereomeric derivatives. For instance, derivatization of the pyrrolidine nitrogen can lead to diastereomers with distinguishable NMR spectra.

While direct NMR analysis can confirm the relative stereochemistry, determining the absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. These reagents form diastereomeric complexes with the enantiomers of the pyrrolidine, leading to the separation of NMR signals for the R and S enantiomers, allowing for the determination of enantiomeric excess. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for a 1-(3,5-Dichlorophenyl)pyrrolidin-2-one Analog

The following table provides representative ¹H NMR data for a structurally related compound, 1-(3,5-dichlorophenyl)-2-pyrrolidinone, which illustrates the expected signals for the dichlorophenyl moiety.

ProtonChemical Shift (ppm)Multiplicity
H2', H6' (Aromatic)7.5 - 7.6m
H4' (Aromatic)7.2 - 7.3m
CH₂ (Pyrrolidinone)3.8 - 3.9t
CH₂ (Pyrrolidinone)2.5 - 2.6t
CH₂ (Pyrrolidinone)2.1 - 2.2p

Note: Data is illustrative for a related structure. m = multiplet, t = triplet, p = pentet.

Mass Spectrometry (MS) and High-Resolution Techniques in Pyrrolidine Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

In a typical mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The presence of two chlorine atoms would be indicated by a characteristic isotopic pattern for the molecular ion, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.govorganic-chemistry.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For 2-aryl-pyrrolidines, common fragmentation pathways include the loss of the aryl group or cleavage of the pyrrolidine ring. The fragmentation of the parent pyrrolidine molecule typically involves the loss of a hydrogen atom to form a stable iminium cation. Analysis of these fragments helps to piece together the molecular structure.

Interactive Data Table: Expected HRMS Data for this compound

Ion FormulaCalculated m/z
[C₁₀H₁₁Cl₂N + H]⁺216.0341
[C₁₀H₁₁³⁵Cl³⁷ClN + H]⁺218.0312
[C₁₀H₁₁³⁷Cl₂N + H]⁺220.0283

Note: These are theoretical values for the protonated molecule.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their relative amounts. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of (R)- and (S)-2-(3,5-Dichlorophenyl)pyrrolidine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. researchgate.net Specifically, columns with a stationary phase like cellulose tris(3,5-dichlorophenylcarbamate) have shown great utility in separating compounds with dichlorophenyl moieties due to the potential for π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. researchgate.net

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol or ethanol (B145695), is crucial for achieving optimal separation. The composition of the mobile phase, flow rate, and column temperature are all parameters that can be adjusted to optimize the resolution between the enantiomeric peaks. The enantiomeric excess (% ee) can be calculated from the integrated areas of the two enantiomer peaks in the chromatogram.

Interactive Data Table: Representative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Note: These are typical starting conditions and would require optimization for the specific compound.

X-ray Crystallography in the Elucidation of Pyrrolidine Architectures

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net This method provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For a derivative of this compound, a single crystal X-ray diffraction study would confirm the connectivity of the atoms and the relative stereochemistry of all chiral centers. Furthermore, if a heavy atom is present in the structure or if anomalous dispersion methods are used, the absolute configuration of the molecule can be determined with high confidence.

The crystal structure would reveal the conformation of the pyrrolidine ring, which is typically found in an envelope or twisted conformation. It would also show the spatial orientation of the 3,5-dichlorophenyl group relative to the pyrrolidine ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing, can also be analyzed. researchgate.net

Interactive Data Table: Illustrative Crystallographic Parameters for a Pyrrolidine Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) ** 95.5
Volume (ų) **1290
Z 4

Note: These are hypothetical data for a representative pyrrolidine derivative and serve for illustrative purposes only.

Computational and Theoretical Investigations of R 2 3,5 Dichlorophenyl Pyrrolidine

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most available to donate electrons in a reaction (nucleophilic), while the LUMO is the most available to accept electrons (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For (R)-2-(3,5-Dichlorophenyl)pyrrolidine, FMO analysis helps identify the likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic reactions. The distribution of these orbitals across the molecule indicates that the nitrogen atom of the pyrrolidine (B122466) ring is a primary site for electrophilic attack, while the dichlorophenyl ring may be susceptible to nucleophilic substitution under certain conditions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.78
HOMO-LUMO Gap (ΔE)4.47

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. nih.gov This approach allows for a detailed understanding of how this compound might be synthesized or how it participates in subsequent chemical transformations.

For instance, modeling the synthesis of substituted pyrrolidines can reveal the favorability of different mechanistic pathways. researchgate.net Calculations can pinpoint the energy barriers for key steps, such as cyclization or substitution, helping to explain experimental outcomes and optimize reaction conditions for higher yields. researchgate.netresearchgate.net The identification of transition state structures provides a snapshot of the highest-energy point along the reaction coordinate, offering crucial insights into the factors that control reaction rates.

Table 2: Hypothetical Calculated Relative Energies for a Reaction Step Involving this compound.
SpeciesRelative Energy (kJ/mol)Description
Reactants0.0Starting materials
Transition State (TS1)+75.3Energy barrier for the reaction step
Intermediate-21.7A stable species formed during the reaction
Products-55.0Final products of the reaction step

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are employed to study this dynamic behavior by simulating the motion of atoms and molecules over time. nih.gov These simulations provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the relative stability of these conformations. sci-hub.se

Conformational analysis is particularly important for understanding how the molecule interacts with its environment, such as solvents or biological receptors. nih.govebi.ac.uk MD simulations can show how the pyrrolidine ring and the dichlorophenyl group move relative to each other, identifying low-energy conformers that are likely to be prevalent. This information is critical for drug design, where the specific conformation of a molecule often dictates its biological activity. ebi.ac.uk

Prediction of Chemical Properties and Interactions Relevant to Synthesis

The insights gained from computational studies have direct practical applications in chemical synthesis. By predicting the molecule's electronic and structural properties, these theoretical models can guide the development of efficient synthetic routes.

FMO and molecular electrostatic potential (MEP) analyses predict the most reactive sites on this compound. researchgate.net For example, the analysis can confirm that the nitrogen atom is the most nucleophilic center, making it the likely target for alkylation or acylation reactions. Conversely, the electron-deficient regions of the dichlorophenyl ring are identified as potential sites for nucleophilic aromatic substitution.

Furthermore, the computational modeling of reaction pathways allows chemists to screen potential reactions and catalysts in silico before attempting them in the lab. researchgate.net By comparing the energy barriers of different routes, it is possible to predict which reaction conditions will be most effective for synthesizing or modifying the target compound, saving time and resources. This predictive power is a cornerstone of modern chemical research and development.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₀Cl₂NDerived
Boiling Point~221°C (extrapolated)
Hazard CodesH302, H315, H319, H335

Q. Table 2. Recommended Analytical Methods

TechniqueApplicationConditions
Chiral HPLCEnantiopurity verificationChiralpak® IA
LC-HRMSDegradation analysisESI+, m/z 229.1
NOESY NMRStereochemical confirmation600 MHz, DMSO-d₆

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.